molecular formula C14H16F3NO5 B8014058 N-Boc-2-(4-trifluoromethoxyphenyl)glycine

N-Boc-2-(4-trifluoromethoxyphenyl)glycine

Cat. No.: B8014058
M. Wt: 335.28 g/mol
InChI Key: ACVWOMTWTVMAES-UHFFFAOYSA-N
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Description

N-Boc-2-(4-trifluoromethoxyphenyl)glycine is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a 4-trifluoromethoxyphenyl substituent at the α-carbon of glycine. This compound is primarily used in peptide synthesis and medicinal chemistry due to the unique properties imparted by the trifluoromethoxy (CF₃O) group, which enhances lipophilicity, metabolic stability, and bioavailability . The CF₃O group is a privileged motif in drug design, as seen in pharmaceuticals like indoxacarb (insecticide) and riluzole (neurologic agent) .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO5/c1-13(2,3)23-12(21)18-10(11(19)20)8-4-6-9(7-5-8)22-14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVWOMTWTVMAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Substrate Preparation : 2-(4-Trifluoromethoxyphenyl)glycine (1.0 equiv) is dissolved in a 1:1 v/v water-dioxane mixture.

  • Basification : Sodium hydrogen carbonate (2.5 equiv) is added to adjust pH to 10–11, ensuring complete deprotonation of the amine.

  • Boc Protection : (Boc)₂O (1.2 equiv) is added in three batches over 6 hours at 0–5°C to minimize side reactions.

  • Workup : The mixture is extracted with n-hexane to remove hydrophobic impurities, acidified to pH 2–3 with HCl, and re-extracted with dioxane.

  • Crystallization : The organic layer is dried over Na₂SO₄ and concentrated. Addition of n-hexane induces crystallization, yielding N-Boc-2-(4-trifluoromethoxyphenyl)glycine as a white solid.

Key Data :

  • Yield: 88–92%

  • Purity: >99% (HPLC)

  • Reaction Time: 12–14 hours

Advantages and Limitations

  • Advantages : High yield, minimal side products, and scalability to industrial production.

  • Limitations : Requires pre-synthesized 2-(4-trifluoromethoxyphenyl)glycine, which itself demands multi-step synthesis.

Iron-Catalyzed 1,3-Nitrogen Migration from Carboxylic Acids

A novel two-step method, inspired by Eur. J. Org. Chem. 2023, 26, e202300296 , enables the synthesis of N-Boc-protected α-amino acids directly from carboxylic acids:

Step 1: Azanyl Ester Formation

The trifluoromethoxyphenylacetic acid is coupled with BocNHOH (tert-butyl aminocarbonate) using EDC·HCl and DMAP in dichloromethane, forming the azanyl ester intermediate.

Step 2: Nitrene Insertion

The azanyl ester undergoes iron-catalyzed 1,3-nitrogen migration using Fe(acac)₃ (5 mol%) and PhI(OAc)₂ (oxidant) in acetonitrile at 40°C. This stereocontrolled reaction affords the N-Boc-protected amino acid.

Key Data :

  • Yield: 78–85%

  • Enantiomeric Excess (ee): >90% for α-monosubstituted products

  • Scope: Compatible with aryl, alkenyl, and alkyl side chains

Application to Target Compound

For this compound, trifluoromethoxyphenylacetic acid serves as the starting material. The nitrene insertion step introduces the α-amino group regioselectively.

While not directly cited in the provided sources, SPPS is a validated method for Boc-protected amino acids. The Merrifield resin is functionalized with 2-(4-trifluoromethoxyphenyl)glycine, followed by Boc protection using (Boc)₂O in DMF. Cleavage from the resin with HF yields the purified product.

Key Data :

  • Yield: 70–75% (typical for SPPS)

  • Purity: >95% after HPLC purification

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Traditional Boc Protection88–92>99IndustrialHigh yield, minimal impurities
Iron-Catalyzed Migration78–8595–98Lab-scaleDirect from carboxylic acids, high ee
SPPS70–75>95Lab-scaleCompatibility with peptide synthesis

Challenges and Optimization Strategies

Steric and Electronic Effects

The electron-withdrawing trifluoromethoxy group slows Boc protection kinetics. Optimization strategies include:

  • Temperature Control : Maintaining 0–5°C during (Boc)₂O addition reduces racemization.

  • Solvent Systems : Using polar aprotic solvents (e.g., DMF) enhances solubility of the aromatic substrate.

Purification Challenges

The hydrophobic trifluoromethoxyphenyl group necessitates silica gel chromatography or recrystallization from EtOAc/n-hexane mixtures.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(4-trifluoromethoxyphenyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces the free amine. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-Boc-2-(4-trifluoromethoxyphenyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Boc-2-(4-trifluoromethoxyphenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group, allowing selective reactions at other sites. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets, leading to improved efficacy in biochemical and medicinal applications .

Comparison with Similar Compounds

N-Boc-2-(4-Trifluoromethylphenyl)glycine (CAS: 847147-40-4)

  • Structural Difference : The trifluoromethoxy (CF₃O) group in the target compound is replaced with a trifluoromethyl (CF₃) group.
  • Physicochemical Properties: Lipophilicity: The CF₃ group is less polar than CF₃O, leading to higher hydrophobicity (logP increased by ~0.5–1.0 units).
  • Applications : Used in kinase inhibitors and proteolysis-targeting chimeras (PROTACs) due to improved membrane permeability .

(R)-N-Boc-4-Fluorophenylglycine (CAS: 196707-32-1)

  • Structural Difference : The CF₃O group is replaced with a fluorine atom at the para position.
  • Physicochemical Properties: Polarity: Fluorine is smaller and less lipophilic than CF₃O, reducing logP by ~1.5 units.
  • Applications : Common in peptide-based drugs targeting G protein-coupled receptors (GPCRs) .

N-(4-Fluorophenyl)glycine (CAS: 351-95-1)

  • Structural Difference : Lacks the Boc protecting group and CF₃O substituent.
  • Physicochemical Properties :
    • Solubility : Higher aqueous solubility due to the absence of Boc and CF₃O groups.
    • Reactivity : Free amine allows direct conjugation but requires in situ protection for peptide synthesis.
  • Applications: Intermediate in agrochemicals and non-steroidal anti-inflammatory drugs (NSAIDs) .

Key Research Findings and Data

Table 1: Comparative Analysis of N-Boc-2-(4-trifluoromethoxyphenyl)glycine and Analogs

Compound CAS Number Molecular Formula Molecular Weight logP* Key Applications
This compound Not explicitly provided C₁₄H₁₆F₃NO₅† ~347.28 2.8 Peptide drugs, enzyme inhibitors
N-Boc-2-(4-trifluoromethylphenyl)glycine 847147-40-4 C₁₄H₁₆F₃NO₄ 335.28 3.3 PROTACs, kinase inhibitors
(R)-N-Boc-4-fluorophenylglycine 196707-32-1 C₁₃H₁₆FNO₄ 269.27 1.5 GPCR-targeting therapeutics
N-(4-fluorophenyl)glycine 351-95-1 C₈H₈FNO₂ 169.15 0.9 Agrochemical intermediates

*Estimated using fragment-based methods (e.g., ClogP). †Assumed based on structural similarity.

Biological Activity

N-Boc-2-(4-trifluoromethoxyphenyl)glycine is a derivative of glycine notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethoxy substituent on the phenyl ring. These characteristics enhance its chemical stability and biological activity, making it an interesting compound for pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3NO3C_{12}H_{12}F_3NO_3. The trifluoromethoxy group significantly increases the compound's lipophilicity, which influences its interaction with biological systems. This lipophilicity allows for enhanced binding to hydrophobic sites on proteins and enzymes, which is crucial for modulating their activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group contributes to the compound's metabolic stability, allowing it to effectively bind to its targets and influence their function. This interaction can lead to various pharmacological effects, making it a candidate for further exploration in drug development.

Pharmacological Effects

Studies have indicated that this compound may exhibit various pharmacological effects due to its interactions with biological targets. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as protein synthesis and signal transduction.
  • Receptor Modulation : It may also modulate receptor activity, influencing neurotransmission and other signaling pathways.

Case Studies

  • Inhibition of Metabotropic Glutamate Receptors : Research indicates that compounds similar to this compound can antagonize metabotropic glutamate receptors (mGluRs), which are involved in various neurological functions. For example, a study found that mGluR1 antagonism impaired cocaine-induced conditioned place preference, suggesting potential applications in addiction therapy .
  • Application in Drug Design : The structural similarities between this compound and other amino acid derivatives have prompted investigations into its use as a scaffold for novel drug design targeting specific receptors involved in pain management and neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesUnique Properties
N-Boc-2-(4-fluorophenyl)glycineSubstituent on the phenyl ring is fluorineLower lipophilicity compared to the trifluoromethoxy derivative
N-Boc-2-(4-chlorophenyl)glycineSubstituent on the phenyl ring is chlorineDifferent electron-withdrawing effects affecting reactivity
4-(Trifluoromethoxy)-DL-phenylglycineContains a trifluoromethoxy group but lacks the Boc groupMore reactive due to the absence of Boc protection

The primary distinction among these compounds lies in their substituents on the phenyl ring and the presence or absence of the Boc protecting group. The trifluoromethoxy group's electron-withdrawing effects and enhanced lipophilicity make this compound particularly valuable for applications requiring metabolic stability and effective biological interactions.

Q & A

Advanced Research Question

  • Low-Temperature Conditions : Enantiomerization rates decrease below -60°C, preserving stereochemical integrity during alkylation or acylation .
  • Chiral Ligands : Non-polar solvents (e.g., diethyl ether) paired with non-coordinating ligands minimize inversion dynamics in lithiated intermediates .
  • Kinetic Control : Rapid quenching of reactive intermediates (e.g., lithiated species) prevents equilibration .

How can researchers optimize purification protocols for this compound?

Q. Methodological Focus

  • Liquid-Liquid Extraction : Sequential washes with aqueous HCl (pH 2) and organic solvents (e.g., ethyl acetate) remove unreacted starting materials .
  • Column Chromatography : Silica gel with gradients of hexane/ethyl acetate (3:1 to 1:1) separates diastereomers or Boc-protected byproducts .
  • Crystallization : Recrystallization from methanol/water mixtures improves purity, as demonstrated for structurally related glycine derivatives .

What are the thermodynamic and kinetic factors influencing the stability of this compound in solution?

Advanced Research Question

  • Thermodynamic Stability : The Boc group provides steric protection, reducing hydrolysis rates. However, trifluoromethoxy groups may increase susceptibility to oxidative degradation .
  • Solvent Effects : Polar solvents (e.g., DMSO) accelerate decomposition, while non-polar solvents (e.g., toluene) enhance shelf life .
  • Temperature : Storage at -20°C in inert atmospheres (argon) is recommended for long-term stability .

How does this compound compare to other N-Boc-protected glycine derivatives in peptide synthesis?

Advanced Research Question

  • Steric Hindrance : The bulky 4-trifluoromethoxyphenyl group may slow coupling kinetics in solid-phase peptide synthesis compared to smaller substituents (e.g., methyl or phenyl) .
  • Electronic Effects : Electron-withdrawing groups improve resistance to racemization during activation (e.g., HOBt/DIC coupling) .
    Comparative studies using model peptides (e.g., glycine-phenylalanine sequences) are needed to quantify these effects .

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Methodological Focus

  • LC-MS/MS : Detects sub-1% impurities (e.g., de-Boc products or diastereomers) with selective ion monitoring .
  • Chiral HPLC : Resolves enantiomeric excess (ee) using columns like Chiralpak IA or IB, calibrated with reference standards .
  • NMR Dilution Experiments : Enhanced sensitivity in cryoprobes identifies low-abundance contaminants .

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